molecular formula C26H22ClN5O4S B2438148 N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE CAS No. 901736-31-0

N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE

Cat. No.: B2438148
CAS No.: 901736-31-0
M. Wt: 536
InChI Key: NJJZJPSSPLRVNV-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C26H22ClN5O4S and its molecular weight is 536. The purity is usually 95%.
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Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20ClN5O4S
  • Molecular Weight : 473.9 g/mol
  • CAS Number : 902433-00-5

Research indicates that compounds containing the triazole and quinazoline moieties exhibit various biological activities. These include:

  • Anticonvulsant Activity :
    • Compounds with similar structures have been shown to possess anticonvulsant properties. For example, derivatives of 1,2,4-triazole have demonstrated efficacy in reducing seizure activity in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Specific compounds showed effective doses (ED50) ranging from 11.4 to 31.7 mg/kg in these tests .
  • Adenosine Receptor Antagonism :
    • Some triazoloquinazoline derivatives have been identified as potent antagonists of adenosine receptors (AR). For instance, certain analogs exhibited Ki values as low as 1.16 nm for the human A3 AR, indicating strong binding affinity and potential for therapeutic use in conditions like cancer and neurodegenerative diseases .
  • Antibacterial Activity :
    • Quinazoline derivatives have shown promising antibacterial effects against various strains of bacteria including Escherichia coli and Klebsiella pneumoniae. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity .

Anticonvulsant Studies

In a systematic review of triazole derivatives for anticonvulsant activity, several compounds were synthesized and tested. Among them:

  • The compound 1-(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole demonstrated significant anticonvulsant effects with an ED50 value of 30 mg/kg in the MES model .

Adenosine Receptor Studies

A study focusing on triazoloquinazolines revealed that certain derivatives acted as dual A1/A3 AR antagonists with promising selectivity profiles. This suggests potential applications in treating conditions where modulation of adenosine signaling is beneficial .

Antibacterial Efficacy

Research on quinazoline derivatives indicated that modifications to the structure could enhance antibacterial potency. For instance, specific substitutions led to increased activity against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity Type Compound ED50 (mg/kg) Mechanism
AnticonvulsantTriazole derivative11.4 - 31.7GABAergic system involvement
Adenosine Receptor AntagonistTriazoloquinazoline analogKi = 1.16 nmCompetitive inhibition at A3 AR
AntibacterialQuinazoline derivativeVariesInhibition of DNA synthesis

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O4S/c1-34-20-10-9-16(27)11-19(20)28-23(33)14-37-26-29-18-13-22(36-3)21(35-2)12-17(18)25-30-24(31-32(25)26)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJZJPSSPLRVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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